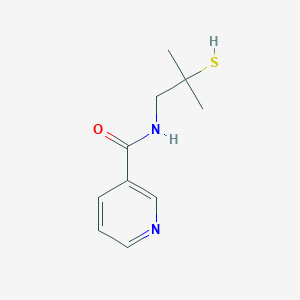

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide

Descripción general

Descripción

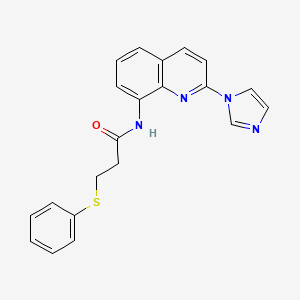

“N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is a chemical compound with the CAS Number: 307492-59-7 . It has a molecular weight of 210.3 and its IUPAC name is N-(2-mercapto-2-methylpropyl)nicotinamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is 1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

“N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is a solid compound . Its molecular weight is 210.3 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available at this time.Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Microwave-Assisted Synthesis : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, known for their biological activities, are synthesized using microwave-assisted techniques for higher yields and shorter reaction times. This approach leverages derivatives of pyridine-3-carboxamide for the efficient preparation of these compounds (Youssef, Azab, & Youssef, 2012).

Crystal Engineering : The novel carboxamide-pyridine N-oxide synthon, formed through specific hydrogen bonding and C-H...O interactions, is utilized in assembling isonicotinamide N-oxide into a triple helix architecture. This technique is further exploited in the synthesis of barbiturate drug cocrystals with 4,4'-bipyridine N,N'-dioxide, demonstrating the utility of pyridine-3-carboxamide derivatives in crystal engineering (Reddy, Babu, & Nangia, 2006).

Materials Science Applications

- Polyamide Synthesis : New polyamides are synthesized through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing pyridyl moiety in the main chain, showcase high yield, inherent viscosities, and significant thermal properties. This development highlights the role of pyridine-3-carboxamide derivatives in creating novel materials with potential applications in various industries (Faghihi & Mozaffari, 2008).

Biological Applications

- Antimicrobial Agents : Schiff's bases and 1,4-dihydropyridines derived from pyridine-2,6-carboxamide exhibit significant antimicrobial activity, demonstrating the potential of these compounds as therapeutic agents. This research underscores the utility of pyridine-3-carboxamide derivatives in developing new antimicrobial agents with promising efficacy (Al-Omar & Amr, 2010).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHPMPUWUCQVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CN=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)

![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)

![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)

![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)